Cas no 914922-88-6 ((2R,4R)-4-(1,1-Dimethylethyl)dimethylsilyloxy-N-methoxy-N,2-dimethyl-7-octenamide)
(2R,4R)-4-(1,1-Dimethylethyl)dimethylsilyloxy-N-methoxy-N,2-dimethyl-7-octenamide Chemical and Physical Properties
Names and Identifiers
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- (2R,4R)-4-[Tert-butyl(dimethyl)silyl]oxy-N-methoxy-N,2-dimethyloct-7-enamide
- (2R,4R)-4-(1,1-Dimethylethyl)dimethylsilyloxy-N-methoxy-N,2-dimethyl-7-octenamide
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- Inchi: 1S/C17H35NO3Si/c1-10-11-12-15(21-22(8,9)17(3,4)5)13-14(2)16(19)18(6)20-7/h10,14-15H,1,11-13H2,2-9H3/t14-,15-/m1/s1
- InChI Key: PMRMAJQINLRMLI-HUUCEWRRSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)O[C@H](CCC=C)C[C@H](C(N(C)OC)=O)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 10
- Complexity: 363
- Topological Polar Surface Area: 38.8
(2R,4R)-4-(1,1-Dimethylethyl)dimethylsilyloxy-N-methoxy-N,2-dimethyl-7-octenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D468300-1mg |
(2R,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-N-methoxy-N,2-dimethyl-7-octenamide |
914922-88-6 | 1mg |
$207.00 | 2023-05-18 | ||
| TRC | D468300-10mg |
(2R,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-N-methoxy-N,2-dimethyl-7-octenamide |
914922-88-6 | 10mg |
$1642.00 | 2023-05-18 |
(2R,4R)-4-(1,1-Dimethylethyl)dimethylsilyloxy-N-methoxy-N,2-dimethyl-7-octenamide Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on (2R,4R)-4-(1,1-Dimethylethyl)dimethylsilyloxy-N-methoxy-N,2-dimethyl-7-octenamide
Introduction to Compound with CAS No. 914922-88-6 and Product Name: (2R,4R)-4-(1,1-Dimethylethyl)dimethylsilyloxy-N-methoxy-N,2-dimethyl-7-octenamide
The compound with the CAS number 914922-88-6 and the product name (2R,4R)-4-(1,1-Dimethylethyl)dimethylsilyloxy-N-methoxy-N,2-dimethyl-7-octenamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex stereochemistry and functional groups, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry.
At the core of this compound's structure lies its unique stereochemical configuration, specifically the (2R,4R) configuration at the designated positions. This stereochemistry is crucial as it influences the compound's biological activity and interactions with biological targets. The presence of multiple stereocenters makes this molecule a challenging yet fascinating subject for researchers aiming to explore its pharmacological properties.
The molecular framework of this compound includes several key functional groups that contribute to its reactivity and potential utility. Notably, the 1,1-dimethylethyl (tert-butyl) group and the dimethylsilyloxy moiety introduce steric hindrance and electronic effects that can modulate the compound's behavior in various chemical reactions. Additionally, the N-methoxy group and the N,2-dimethyl substituents on the amide backbone enhance its solubility and metabolic stability, making it a promising candidate for further development.
In recent years, there has been a growing interest in the development of novel amide-based compounds for their applications in medicinal chemistry. Amides are known for their versatility in drug design due to their ability to form hydrogen bonds and interact with biological targets in multiple ways. The specific amide structure of this compound, combined with its unique stereochemistry, positions it as a valuable scaffold for designing new therapeutic agents.
One of the most exciting aspects of this compound is its potential in the field of drug discovery. Researchers have been exploring ways to leverage its structural features to develop drugs that target various diseases. For instance, studies have shown that amide derivatives can exhibit potent activity against enzymes and receptors involved in inflammatory pathways. The presence of the N-methoxy group in this compound suggests that it may have similar properties, making it a promising candidate for further investigation.
The synthesis of this compound presents a significant challenge due to its complex stereochemistry. However, advances in synthetic methodologies have made it possible to access such molecules with high precision. Techniques such as asymmetric synthesis and chiral resolution have been instrumental in obtaining enantiomerically pure forms of this compound. These methods not only ensure high yield but also allow researchers to study the influence of stereochemistry on biological activity.
Ongoing research in this area is focused on understanding how the structural features of this compound influence its biological activity. Computational studies have been particularly useful in predicting how different parts of the molecule interact with biological targets. These studies often involve molecular modeling techniques that simulate the interactions between the compound and potential targets at an atomic level. Such insights are crucial for designing next-generation drugs with improved efficacy and reduced side effects.
In addition to its potential as a drug candidate, this compound has also shown promise as a building block for more complex molecules. Its unique structure allows chemists to modify specific functional groups while retaining its core framework. This flexibility makes it an attractive starting point for designing novel compounds with tailored properties. Such approaches are increasingly important in drug discovery as they allow researchers to rapidly explore large chemical spaces and identify promising candidates for further development.
The use of modern analytical techniques has been instrumental in characterizing this compound in detail. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide valuable information about its structure and purity. These data are essential for understanding how the compound behaves chemically and biologically.
In conclusion, the compound with CAS number 914922-88-6 and product name (2R,4R)-4-(1,1-Dimethylethyl)dimethylsilyloxy-N-methoxy-N,2-dimethyl-7-octenamide represents a significant advancement in pharmaceutical chemistry. Its complex stereochemistry and functional groups make it a promising candidate for drug development and synthetic organic chemistry research. Ongoing studies aim to fully understand its potential applications and optimize its properties for therapeutic use.
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